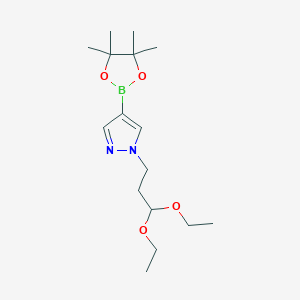

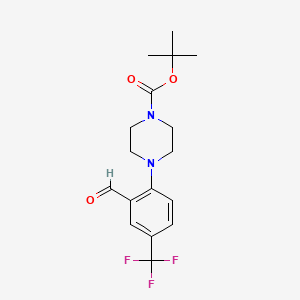

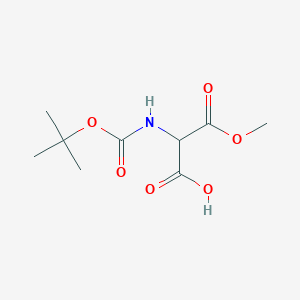

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid

Übersicht

Beschreibung

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid, also known as TBOMPA, is an organic acid that is used in research laboratories for a variety of purposes. TBOMPA is a highly versatile compound that can be used for a variety of purposes, including synthesis methods, scientific research applications, and biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Peptide Modification

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid, as part of the broader family of tert-butyloxycarbonyl (Boc)-protected amino acids, plays a crucial role in peptide synthesis and modification. The tert-butyloxycarbonyl group is a common protecting group used in peptide synthesis to prevent unwanted side reactions. It provides stability during the synthesis process and is removed under mild conditions to yield the desired product. For instance, research demonstrates the efficient synthesis of unnatural amino acids that mimic peptide β-strands, incorporating Boc-protected derivatives into peptides through standard solid- and solution-phase peptide synthesis techniques (Nowick et al., 2000). This showcases the material's versatility in creating complex peptide structures.

Enantioselective Synthesis and Stereochemistry

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid is also instrumental in enantioselective synthesis, where creating molecules with specific stereochemistry is crucial. For example, the synthesis of enantiomerically pure cyclopropane amino acids demonstrates the role of Boc-protected intermediates in achieving the desired stereochemical outcomes, facilitating the synthesis of molecules with precise 3D orientations (Jiménez et al., 2001). These methodologies are pivotal in the creation of bioactive molecules and pharmaceuticals with defined chiral properties.

Chemical Modification and Drug Development

The tert-butoxycarbonyl group's chemistry is exploited in various synthetic strategies aimed at modifying bioactive compounds or developing new drugs. For instance, the synthesis of analogs and derivatives that involve the tert-butoxycarbonyl group can lead to compounds with enhanced pharmacological properties. Such strategies often involve complex reactions where the tert-butoxycarbonyl group serves to protect functional groups or facilitate the introduction of new functional groups into the molecule (Heydari et al., 2007).

Advances in Organic Synthesis Techniques

In organic synthesis, the development of new methods to create or manipulate molecules is of paramount importance. Research involving 2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid and related compounds has led to advancements in synthesis techniques, such as the creation of new coupling reagents or the development of catalysts for more efficient reactions. These advances not only expand the toolkit available to chemists but also improve the efficiency and selectivity of synthetic processes (Thalluri et al., 2013).

Eigenschaften

IUPAC Name |

3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO6/c1-9(2,3)16-8(14)10-5(6(11)12)7(13)15-4/h5H,1-4H3,(H,10,14)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNBSNGOUCJPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456244 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-3-oxoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid | |

CAS RN |

61172-71-2 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-3-oxoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.